molecular formula C12H24Si B1308363 1-(Triisopropylsilyl)-1-propyne CAS No. 82192-57-2

1-(Triisopropylsilyl)-1-propyne

Cat. No. B1308363
CAS RN: 82192-57-2
M. Wt: 196.4 g/mol
InChI Key: FDEZWWXTHRGNJD-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)-1-propyne is a chemical compound that is part of a broader class of organosilicon compounds characterized by the presence of a triisopropylsilyl (TIPS) group attached to an alkyne. This moiety is often used in organic synthesis as a protective group due to its steric bulk and stability, making it a valuable tool in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to 1-(Triisopropylsilyl)-1-propyne involves the use of TIPS as a protective group or as a building block in organic reactions. For instance, 1,3-bis(triisopropylsilyl)propyne is prepared in quantitative yield by silylation of 3-Lithio-1-triisopropylsilyl-1-propyne with Triisopropylsilyl Trifluoromethanesulfonate, demonstrating the utility of TIPS in creating extended alkyne structures . Similarly, (triisopropylsilyl)butadiyne serves as a four-carbon building block in a one-pot synthesis of heterocyclic compounds, showcasing the versatility of TIPS-substituted alkynes in multicomponent syntheses .

Molecular Structure Analysis

The molecular structure of TIPS-substituted compounds has been studied using various methods, including X-ray and neutron diffraction. For example, tris(triisopropylsilyl)silane exhibits an unusual nearly coplanar arrangement of silicon atoms, which is a structural feature that can influence the reactivity and properties of the compound . Polymorphism in 1,4-bis(triisopropylsilyl)buta-1,3-diyne has been investigated, revealing different molecular geometries and crystal packing motifs, which are important for understanding the solid-state behavior of these compounds .

Chemical Reactions Analysis

TIPS-substituted alkynes participate in a variety of chemical reactions. The presence of the TIPS group can influence the reactivity and selectivity of

Safety And Hazards

The safety data sheet for Triisopropylsilane, a related compound, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tri(propan-2-yl)-prop-1-ynylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEZWWXTHRGNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399058
Record name 1-(Triisopropylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Triisopropylsilyl)-1-propyne

CAS RN

82192-57-2
Record name 1-(Triisopropylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Triisopropylsilyl)-1-propyne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Propynyllithium (7.18 g, 156 mmol) was stirred in 160 mL of anhydrous ether at -40° C. under nitrogen and treated dropwise with triisopropylsilyl trifluoromethanesulfonate (47.8 g, 41.93 mL, 156 mmol). The reaction was warmed to room temperature, washed with 2×100 mL of water and 1×100 mL of brine. The organic phase was dried over MgSO4 and concentrated in vacuo. Flash chromatography (95 mm column, petroleum ether eluent, 51/2 inches of silica gel) afforded 25.7 g (84%) of product as a colorless oil.
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
41.93 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
J Míšek, F Teplý, IG Stará, M Tichý… - Angewandte Chemie …, 2008 - Wiley Online Library
Helicenes have attracted attention as unique inherently chiral three-dimensional aromatic compounds for several decades. Despite significant recent progress in the synthesis and …
Number of citations: 193 onlinelibrary.wiley.com
C Rücker - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Method: 1,3‐bis(TIPS)propyne is prepared in quantitative yield by silylation of 3-Lithio-1-triisopropylsilyl-1-propyne with Triisopropylsilyl Trifluoromethanesulfonate . …
Number of citations: 2 onlinelibrary.wiley.com
AA Shah - 2014 - search.proquest.com
… of 3–(tri–n–butylstannyl)–1– triisopropylsilyl–1–propyne 34 in Stille reactions. Preliminary … )–1–triisopropylsilyl–1– propyne 34 via deprotonation of 1–triisopropylsilyl–1–propyne 35 …
Number of citations: 0 search.proquest.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
3‐Lithio‐1‐Triisopropylsilyl‐1‐Propyne - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
JR Lawson, V Fasano, J Cid, I Vitorica-Yrezabal… - Dalton …, 2016 - pubs.rsc.org
… Attempts to extend this reaction to 1-triisopropylsilyl-1-propyne resulted in no reaction, whilst combining PhBCl 2 and 1-(PhMe 2 Si)-1-propyne resulted predominantly in desilylboration …
Number of citations: 24 pubs.rsc.org
T Oshiki, A Yamada, K Kawai, H Arimitsu… - Organometallics, 2007 - ACS Publications
Silylalkyne complexes of tantalum with the general formula TaCl 3 (R 1 C⋮CR 2 )L 2 (1, R 1 = R 2 = SiMe 3 , L 2 = DME; 2, R 1 = SiMe 3 , R 2 = Me, L 2 = DME; 6, R 1 = R 2 = SiMe 3 , L …
Number of citations: 14 pubs.acs.org
RX Liang, DY Xu, FM Yang, YX Jia - Chemical Communications, 2019 - pubs.rsc.org
A palladium-catalyzed domino Larock annulation/dearomative Heck reaction is developed, which delivers a range of tetracyclic indoline derivatives in moderate to excellent yields …
Number of citations: 27 pubs.rsc.org
LP Moore, ZJ Hagedorn, ME Barnes, MLN Dye… - …, 2023 - ACS Publications
Many useful transition-metal-catalyzed reactions depend on the migratory insertion of an alkyne into a metal–carbon bond. Steric effects, electronic effects, and coordinating directing …
Number of citations: 3 pubs.acs.org
M Sidera, AM Costa, J Vilarrasa - Organic Letters, 2011 - ACS Publications
The C–Si bonds of triisopropylsilyl-substituted alkenes, 1,3-dienes, and related multifunctional substrates, as well as analogous C–TBDPS and C–TBS bonds, are readily and …
Number of citations: 65 pubs.acs.org
Q Tian, AA Pletnev, RC Larock - The Journal of Organic Chemistry, 2003 - ACS Publications
… The more hindered silyl group in 1-triisopropylsilyl-1-propyne was stable to desilylation, and this alkyne afforded a 54% yield of the aminonaphthalene 13 (entry 14). …
Number of citations: 65 pubs.acs.org

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